molecular formula C20H23BrClNO2 B1662597 SKF 83822 hydrobromide CAS No. 74115-10-9

SKF 83822 hydrobromide

Cat. No.: B1662597
CAS No.: 74115-10-9
M. Wt: 424.8 g/mol
InChI Key: CFWPKYBBXBANLU-UHFFFAOYSA-N
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Description

SKF 83822 hydrobromide is a high affinity, selective dopamine D1-like receptor agonist. Its chemical name is 6-Chloro-2,3,4,5-tetrahydro-1-(3-methylphenyl)-3-(2-propenyl)-1H-3-benzazepine-7,8-diol hydrobromide. This compound is known for its ability to stimulate adenylyl cyclase without affecting phosphoinositide hydrolysis .

Scientific Research Applications

SKF 83822 hydrobromide has a wide range of scientific research applications:

Mechanism of Action

Target of Action

SKF 83822 hydrobromide is a potent dopamine D1 receptor agonist . It has a high affinity for the D1-like receptors, with Ki values of 3.2 and 3.1 nM at recombinant D1 and D5 receptors respectively . The D1 receptor is a G protein-coupled receptor that plays a crucial role in the regulation of neuronal growth and development, learning and memory, and reward mechanisms.

Mode of Action

This compound activates Gs/olf/adenylyl cyclase (AC)-coupled D1 receptors . This activation leads to an increase in the production of cyclic adenosine monophosphate (cAMP), a key secondary messenger involved in many biological responses.

Biochemical Pathways

The activation of the D1 receptor by this compound leads to the stimulation of adenylyl cyclase, which in turn increases the production of cAMP . This increase in cAMP levels then triggers a series of downstream effects, including the activation of protein kinase A (PKA). PKA can then phosphorylate various target proteins, leading to changes in their activity.

Result of Action

In vitro, this compound has been shown to increase DARPP-32 phosphorylation in Neostriatal slices . In vivo, it activates dopamine D1 receptors coupled to Gαs/olf and downstream cyclase activity . It produces a locomotor response in both rodent and non-human primate models without affecting stereotypy, intense grooming, or dyskinesia . An acute injection of this compound induced a significant increase in locomotor activity .

Safety and Hazards

The safety data sheet of SKF 83822 hydrobromide indicates that it is for research use only . It is advised to handle the compound with care and follow the safety guidelines provided by the manufacturer.

Preparation Methods

The synthesis of SKF 83822 hydrobromide involves several steps, including the formation of the benzazepine core and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

SKF 83822 hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups on the benzazepine ring.

    Reduction: This reaction can affect the double bonds in the propenyl group.

    Substitution: Halogenation or other substitution reactions can occur on the aromatic ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

SKF 83822 hydrobromide is unique in its selective activation of adenylyl cyclase without affecting phosphoinositide hydrolysis. Similar compounds include:

Properties

IUPAC Name

9-chloro-5-(3-methylphenyl)-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO2.BrH/c1-3-8-22-9-7-15-16(11-18(23)20(24)19(15)21)17(12-22)14-6-4-5-13(2)10-14;/h3-6,10-11,17,23-24H,1,7-9,12H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWPKYBBXBANLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)CC=C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042634
Record name SKF 83822 hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74115-10-9
Record name 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-(3-methylphenyl)-3-(2-propen-1-yl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74115-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SKF-83822 hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074115109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SKF 83822 hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 74115-10-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SKF-83822 HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2377D7H0WG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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